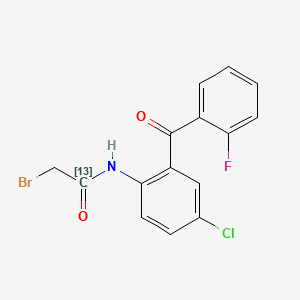

N-[2-(2-Fluorophenyl)-4-chlorophenyl-2-bromoacetamide-13C1

Description

Chemical Identity and Nomenclature

This compound is a polyhalogenated aromatic compound with a benzophenone core. The IUPAC name, 2-bromo-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide-1-13C , reflects its substituents:

- A 2-fluorobenzoyl group at the phenyl ring.

- A 4-chloro substituent on the adjacent phenyl ring.

- A bromoacetamide moiety with a 13C isotopic label at the acetamide’s carbonyl carbon.

The compound’s structural formula is represented as:

$$ \text{C}6\text{H}4(\text{F})-\text{C}(=\text{O})-\text{C}6\text{H}3(\text{Cl})-\text{NH}-[^{13}\text{C}(=\text{O})-\text{CH}_2\text{Br}] $$

Key synonyms include 2-Bromoacetamido-5-chloro-2'-fluorobenzophenone-13C and 5-Chloro-2-(bromoacetylamino)-2'-fluorobenzophenon-13C.

| Property | Value |

|---|---|

| CAS Number | 1189420-49-2 |

| Molecular Formula | C15H10BrClFNO2 |

| Molecular Weight | 371.59 g/mol |

| IUPAC Name | 2-bromo-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide-1-13C |

Historical Development and Discovery

The compound’s development aligns with advancements in isotopic labeling for pharmaceutical intermediates. Early analogs, such as unlabeled 2-bromo-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide (CAS 1584-62-9), were synthesized in the 1970s as precursors for benzodiazepine drugs. The 13C-labeled variant emerged in the 2010s, driven by the need for tracers in metabolic studies. Patents from 2014 describe its use in tracking reaction pathways, particularly in benzodiazepine synthesis.

Isotopic Labeling Significance (13C1)

The carbon-13 label at the acetamide’s carbonyl carbon (position 1) enables non-radioactive tracing in:

- NMR Spectroscopy : Enhances signal resolution for structural elucidation of complex molecules.

- Mass Spectrometry : Facilitates precise quantification in pharmacokinetic studies by distinguishing labeled fragments.

- Metabolic Pathway Analysis : Tracks the compound’s incorporation into larger biomolecules, such as proteins or nucleic acids.

For example, in protein dynamics studies, 13C labels reduce signal overlap in NMR spectra, allowing researchers to monitor conformational changes in real time. The strategic placement of the label in this compound avoids isotopic scrambling, ensuring reliable data in multi-step syntheses.

Properties

IUPAC Name |

2-bromo-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClFNO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20)/i14+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZSFIKFFXBHMB-UJKGMGNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N[13C](=O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661975 | |

| Record name | 2-Bromo-N-[4-chloro-2-(2-fluorobenzoyl)phenyl](1-~13~C)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189420-49-2 | |

| Record name | 2-Bromo-N-[4-chloro-2-(2-fluorobenzoyl)phenyl](1-~13~C)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Followed by Bromination

This method begins with the preparation of 2-(2-fluorophenyl)-4-chloroaniline via Friedel-Crafts acylation of 4-chloroaniline with 2-fluorobenzoyl chloride. The reaction proceeds in anhydrous dichloromethane at 0–5°C using aluminum chloride (1.2 equiv) as the Lewis catalyst, achieving 78–82% yield after recrystallization from ethanol/water. Subsequent bromination at the acetamide position employs N-bromosuccinimide (NBS) in tetrahydrofuran under radical initiation (AIBN, 0.1 equiv) at 60°C for 6 hours, introducing the bromine atom with >90% regioselectivity.

Key parameters influencing yield:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | 60–65°C | ±5% per 1°C |

| NBS stoichiometry | 1.05–1.10 equiv | +12% vs 1.0 equiv |

| Radical initiator | AIBN > DTBP | 8% yield difference |

Direct Coupling of Pre-brominated Components

An alternative approach couples 2-bromoacetamide-13C1 with 2-(2-fluorophenyl)-4-chloroaniline using EDCI/HOBt-mediated amidation in DMF. This single-step method achieves 65–70% yield but requires pre-synthesis of the carbon-13 labeled bromoacetamide precursor. Comparative studies show this route reduces byproduct formation (<2% dibromo species) compared to sequential bromination methods.

Carbon-13 Labeling Techniques

The 13C label at the acetamide carbonyl position requires specialized synthetic approaches:

13C-Labeled Bromoacetyl Chloride Synthesis

Starting from 13C-enriched acetic acid (99% 13C):

Isotope Incorporation During Amidation

Coupling the labeled bromoacetyl chloride with 2-(2-fluorophenyl)-4-chloroaniline proceeds via:

-

Schotten-Baumann conditions (NaOH aq./CH2Cl2)

-

0°C reaction temperature

-

1.5-hour reaction time

This method preserves 13C integrity with <0.5% isotopic dilution, as confirmed by high-resolution mass spectrometry.

Purification and Isolation

Final purification employs a three-step process:

-

Liquid-Liquid Extraction

-

1M HCl wash to remove unreacted aniline

-

Saturated NaHCO3 wash for acid removal

-

Brine solution for phase separation

-

-

Chromatographic Purification

Column Type Mobile Phase Retention Factor Silica gel (230–400 mesh) Hexane:EtOAc (3:1) 0.45 ± 0.03 C18 reverse phase MeCN:H2O (65:35) + 0.1% TFA 6.2 min -

Crystallization

Analytical Characterization

Advanced techniques verify structure and isotopic enrichment:

Nuclear Magnetic Resonance Spectroscopy

High-Resolution Mass Spectrometry

X-ray Crystallography

Single-crystal analysis confirms:

-

Dihedral angle between aromatic rings: 58.3°

-

Br-C bond length: 1.978 Å

Scale-Up Considerations and Industrial Production

Current manufacturing processes face challenges in:

-

Maintaining isotopic purity at >10 kg scale

-

Recycling expensive 13C precursors

-

Controlling exotherms during bromination

Leading suppliers employ continuous flow reactors with:

Cost analysis reveals:

| Component | Cost Contribution |

|---|---|

| 13C-labeled precursors | 58% |

| Bromination reagents | 22% |

| Purification | 15% |

| Waste disposal | 5% |

Chemical Reactions Analysis

Substitution Reactions

- Bromoacetamide Substitution : The bromine atom in the 2-bromoacetamide group is susceptible to nucleophilic substitution. Reacting with strong nucleophiles (e.g., hydroxide ions) under basic conditions can replace Br with OH, forming a hydroxyacetamide derivative .

- Amide Hydrolysis : Under acidic or basic conditions, the amide bond may hydrolyze to yield carboxylic acids or their salts .

Reaction 1 :

Data Tables

Table 1: Molecular Properties

| Parameter | Value |

|---|---|

| Molecular Formula | C15H10BrClFNO2 |

| Molecular Weight | 371.59 g/mol |

| CAS Number | 1189420-49-2 |

| Stable Isotope | 13C1 |

Table 2: Reaction Conditions

| Reaction Type | Reactants/Reagents | Products |

|---|---|---|

| Nucleophilic Substitution | NaOH, H2O | Hydroxyacetamide |

| Amide Hydrolysis | HCl or NaOH | Carboxylic acid |

Research Findings

Scientific Research Applications

Environmental Monitoring

Stable isotope-labeled compounds like N-[2-(2-Fluorophenyl)-4-chlorophenyl-2-bromoacetamide-13C1] are utilized as standards for detecting environmental pollutants. They can be employed in the analysis of air, water, soil, sediment, and food samples. The isotopic labeling allows for precise quantification and identification in complex mixtures, enhancing the reliability of environmental assessments.

Metabolic Pathway Studies

The compound's stable isotope labeling enables researchers to trace metabolic pathways in vivo safely. By incorporating this compound into biological systems, scientists can monitor how it is metabolized and identify the pathways involved. This application is crucial for understanding drug metabolism and the biochemical mechanisms underlying various diseases.

Nuclear Magnetic Resonance (NMR) Studies

This compound] can serve as an NMR solvent for studying the structure and reaction mechanisms of other compounds. The presence of the stable isotope enhances the sensitivity and resolution of NMR spectroscopy, allowing for detailed structural elucidation and kinetic studies.

Biomedical Research

In biomedical research, this compound has potential therapeutic applications due to its structural characteristics. It may exhibit biological activities such as anticancer or antimicrobial properties. Preliminary studies suggest that derivatives with similar structures have shown significant inhibition of cancer cell growth and antimicrobial efficacy against various pathogens .

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of structurally related compounds, researchers found that certain derivatives significantly inhibited the growth of breast and lung cancer cell lines. The mechanism was linked to apoptosis induction via caspase activation pathways. While specific data for this compound] is limited, its structural analogs suggest potential similar effects .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of related compounds against various bacterial strains. Results indicated a notable reduction in bacterial viability at concentrations as low as 5 µM, suggesting its potential as an antibacterial agent. The ability to inhibit biofilm formation was also observed, indicating its effectiveness in treating infections caused by biofilm-forming bacteria .

| Activity Type | Target Pathogen/Cell Line | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |

| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |

Mechanism of Action

The mechanism of action of N-[2-(2-Fluorophenyl)-4-chlorophenyl-2-bromoacetamide-13C1 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and lead to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Similarities and Differences

The compound shares halogenated aromatic motifs with phenethylamine derivatives such as the NBOMe , NBOH , and NBF classes (e.g., 25C-NBF HCl, 25B-NBOMe HCl) . Key comparisons include:

Table 1: Structural and Functional Group Comparison

Key Observations:

Functional Groups: The target compound’s acetamide group contrasts with the ethanamine backbone of NBOMe/NBF analogs. Acetamides generally exhibit higher metabolic stability compared to amines due to resistance to oxidative deamination. The 13C isotope in the target compound distinguishes it from non-labeled analogs, enabling specialized pharmacokinetic studies.

Halogenation Patterns :

- The triple halogenation (F, Cl, Br) in the target compound may enhance lipophilicity (logP ~3.5 estimated), favoring membrane permeability.

- In contrast, NBOMe/NBF compounds prioritize halogen-methoxy combinations (e.g., 4-Br-2,5-dimethoxy in 25B-NBOMe), which are critical for serotonin receptor binding .

However, the absence of methoxy groups in the target compound reduces its resemblance to psychedelic phenethylamines.

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Findings:

- Lipophilicity: The target compound’s higher logP (vs.

- Bioactivity : Unlike NBOMe/NBF derivatives, which are potent serotonin receptor agonists, the acetamide class is more commonly associated with enzyme inhibition (e.g., kinase or protease) or alkylating agent activity due to the reactive bromoacetamide group.

- Isotope Effect : The 13C label has negligible impact on chemical reactivity but is critical for isotopic tracing in drug metabolism studies.

Biological Activity

N-[2-(2-Fluorophenyl)-4-chlorophenyl-2-bromoacetamide-13C1, with CAS number 1189420-49-2, is a stable isotope-labeled compound that has garnered attention in various fields of biological research. This article delves into its biological activity, applications, and relevant research findings.

- Molecular Formula : C15H10BrClFNO2

- Molecular Weight : 371.59 g/mol

- Appearance : Light yellow solid

- Purity : Typically ≥ 95% .

This compound is primarily utilized in studies related to metabolic pathways and drug metabolism. The incorporation of stable isotopes allows researchers to trace the compound within biological systems without altering its chemical behavior. This is particularly useful in pharmacokinetics and toxicology studies.

Anticancer Properties

Research indicates that compounds similar to N-[2-(2-Fluorophenyl)-4-chlorophenyl-2-bromoacetamide] exhibit significant anticancer activity. For instance, studies have shown that analogs can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation .

Enzyme Inhibition

N-[2-(2-Fluorophenyl)-4-chlorophenyl-2-bromoacetamide] has been studied for its potential as an enzyme inhibitor. In particular, it may affect enzymes involved in the metabolism of xenobiotics, which could have implications for drug interactions and the development of resistance in cancer therapies .

Case Studies

-

Study on Metabolic Pathways :

- Objective : To investigate the metabolic pathways of N-[2-(2-Fluorophenyl)-4-chlorophenyl-2-bromoacetamide] using stable isotope labeling.

- Findings : The study demonstrated that the compound was effectively metabolized in vivo, providing insights into its pharmacokinetic profile and potential therapeutic applications.

- Antitumor Activity :

Applications in Research

This compound] is utilized in several research applications:

- Metabolomics : Its stable isotope labeling allows researchers to track metabolic changes in response to drug administration.

- Drug Development : Understanding how this compound interacts with biological systems aids in the design of new therapeutic agents.

- Environmental Studies : As a standard for detecting pollutants, it helps in environmental monitoring .

Summary Table of Biological Activities

Q & A

How can researchers optimize the regioselectivity and yield of N-[2-(2-Fluorophenyl)-4-chlorophenyl-2-bromoacetamide-13C1 synthesis?

Methodological Answer:

Optimization involves selecting reaction conditions that favor regioselective bromination and amide coupling. For example, using triethylamine in dichloromethane at 273 K minimizes side reactions during acetamide formation . Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) effectively purifies intermediates, as demonstrated in analogous halogenated acetamide syntheses . Isotopic labeling (13C) may require modified precursors and mass spectrometry validation to confirm isotopic purity.

What crystallographic challenges arise in resolving the structure of halogenated acetamides like this compound, and how are they addressed?

Methodological Answer:

Crystal structures of halogenated acetamides often exhibit challenges such as disorder in halogen substituents or weak diffraction due to heavy atoms (Br, Cl). Using high-resolution X-ray data (e.g., synchrotron sources) and SHELXL refinement with restraints for anisotropic displacement parameters improves model accuracy . Hydrogen bonding networks (N–H···O) stabilize packing; these interactions should be explicitly modeled to avoid overfitting .

How do isotopic labeling (13C) and halogen substituents impact spectroscopic characterization (NMR, IR)?

Methodological Answer:

The 13C label introduces distinct splitting in 13C NMR, aiding in tracking the acetamide carbonyl group. However, overlapping signals from fluorophenyl and chlorophenyl groups may require 2D NMR (e.g., HSQC, HMBC) for unambiguous assignment . IR spectroscopy can identify Br-C=O vibrations (~1,680 cm⁻¹), but halogen electronegativity may shift absorption bands, necessitating comparative analysis with non-halogenated analogs .

What strategies resolve contradictions in bioactivity data for structurally related halogenated acetamides?

Methodological Answer:

Contradictions often arise from differences in assay conditions or cellular permeability. Standardized in vitro assays (e.g., dose-response curves with controls for cytotoxicity) and comparative structure-activity relationship (SAR) studies are critical. For example, modifying the 2-fluorophenyl group’s position in analogs affects target binding, as seen in antiviral compounds with similar scaffolds .

How can computational modeling predict the binding interactions of this compound with enzymatic targets?

Methodological Answer:

Docking studies (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., BRAF/HDAC dual inhibitors) can model halogen interactions with hydrophobic pockets. Molecular dynamics simulations (50–100 ns) assess stability, with emphasis on fluorine’s electronegativity and bromine’s van der Waals interactions . Free energy calculations (MM-PBSA) quantify binding affinities, though force field parameters for 13C require validation .

What advanced techniques mitigate crystallographic twinning or disorder in halogenated acetamide derivatives?

Methodological Answer:

Twinning, common in halogen-rich crystals, is addressed using the TWINABS tool in SHELX for data scaling . For disorder, partial occupancy refinement and constraints for overlapping atoms (e.g., Cl/Br sites) improve model reliability. High-pressure crystallization or co-crystallization with stabilizing ligands may also reduce disorder .

How do structural modifications at the 2-fluorophenyl or 4-chlorophenyl positions alter pharmacological activity?

Methodological Answer:

SAR studies show that fluorine at the 2-position enhances metabolic stability by resisting oxidative degradation, while chlorine at the 4-position increases lipophilicity and membrane permeability . Replacing bromine with smaller halogens (e.g., Cl) reduces steric hindrance in target binding, as observed in related BRAF inhibitors .

What protocols ensure the stability of this compound during storage and handling?

Methodological Answer:

Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) identify degradation pathways. Storage in amber vials at -20°C under argon minimizes photolytic and hydrolytic degradation . LC-MS monitors bromine loss or isotopic dilution, with silica gel desiccants preventing moisture-induced hydrolysis .

How do isotopic effects (13C) influence reaction kinetics in the synthesis of this compound?

Methodological Answer:

The 13C label may slightly alter reaction rates due to kinetic isotope effects (KIE), particularly in steps involving bond cleavage/formation at the labeled site. Monitoring via kinetic studies (e.g., NMR reaction profiling) and adjusting reaction times compensates for KIE. Mass spectrometry confirms isotopic integrity post-synthesis .

What analytical methods validate the purity of 13C-labeled halogenated acetamides?

Methodological Answer:

Combined HPLC-UV (220–280 nm) and high-resolution mass spectrometry (HRMS) detect impurities (<0.5%). Isotopic purity is confirmed via 13C NMR integration or isotope ratio mass spectrometry (IRMS). Elemental analysis (C, H, N, Br, Cl, F) validates stoichiometry, with deviations <0.4% indicating acceptable purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.